molecular formula C6H3N5 B11922884 9H-Purine-2-carbonitrile CAS No. 95121-05-4

9H-Purine-2-carbonitrile

Cat. No.: B11922884
CAS No.: 95121-05-4
M. Wt: 145.12 g/mol
InChI Key: MLSLNWIXMVCUJO-UHFFFAOYSA-N
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Description

9H-Purine-2-carbonitrile is a heterocyclic organic compound that belongs to the purine family. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The compound this compound is characterized by a purine ring structure with a cyano group attached to the second carbon atom. This structural modification imparts unique chemical and biological properties to the compound, making it of significant interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-2-carbonitrile typically involves the cyanation of purine derivatives. One common method is the direct regioselective C-H cyanation of purines. This process involves the activation of the purine ring with triflic anhydride, followed by nucleophilic cyanation using trimethylsilyl cyanide (TMSCN). The reaction is completed with a base-mediated elimination of trifluoromethanesulfonic acid, yielding this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the availability of commercially viable starting materials, such as 6-chloropurines, facilitates large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 9H-Purine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form purine-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, yielding 2-aminopurine derivatives.

    Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

    Substitution: Nucleophiles like sodium azide or alkyl halides are used under basic conditions.

Major Products:

Scientific Research Applications

9H-Purine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Purine-2-carbonitrile and its derivatives involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

    9H-Purine-6-carbonitrile: Similar structure but with the cyano group at the sixth position.

    2-Aminopurine: Contains an amino group instead of a cyano group at the second position.

    6-Chloropurine: Contains a chlorine atom at the sixth position.

Uniqueness:

Properties

IUPAC Name

7H-purine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5/c7-1-5-8-2-4-6(11-5)10-3-9-4/h2-3H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSLNWIXMVCUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)C#N)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631072
Record name 7H-Purine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95121-05-4
Record name 7H-Purine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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